molecular formula C18H26N2O5S2 B2466778 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034525-30-7

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No.: B2466778
CAS No.: 2034525-30-7
M. Wt: 414.54
InChI Key: XVJHUWKYNMRKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(4-(methylsulfonyl)phenyl)propanamide is a bicyclic organic compound featuring a tropane-like 8-azabicyclo[3.2.1]octane core. Its structure includes two methylsulfonyl (SO₂Me) groups: one at the 8-position of the bicyclic system and another on the para position of the phenyl ring in the propanamide side chain.

Properties

IUPAC Name

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S2/c1-26(22,23)17-8-3-13(4-9-17)5-10-18(21)19-14-11-15-6-7-16(12-14)20(15)27(2,24)25/h3-4,8-9,14-16H,5-7,10-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJHUWKYNMRKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2CC3CCC(C2)N3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(4-(methylsulfonyl)phenyl)propanamide, a compound with significant potential in pharmacological applications, has garnered attention for its biological activity, particularly as an inhibitor in various therapeutic contexts. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a bicyclic azabicyclo[3.2.1]octane framework, which is modified with methylsulfonyl and phenyl groups. Its molecular formula is C16H23N3O5SC_{16}H_{23}N_3O_5S, with a molecular weight of approximately 369.43 g/mol.

Structural Formula

N 8 methylsulfonyl 8 azabicyclo 3 2 1 octan 3 yl 3 4 methylsulfonyl phenyl propanamide\text{N 8 methylsulfonyl 8 azabicyclo 3 2 1 octan 3 yl 3 4 methylsulfonyl phenyl propanamide}

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing primarily on its role as an ATR (Ataxia Telangiectasia and Rad3 related protein) inhibitor, which is crucial for DNA damage response pathways.

The compound acts as an ATR inhibitor by interfering with the signaling pathways that respond to DNA damage, thereby potentially enhancing the efficacy of chemotherapeutic agents in cancer treatment. This inhibition can lead to increased sensitivity of cancer cells to DNA-damaging agents.

In Vitro Studies

In vitro studies have demonstrated that this compound significantly inhibits cell proliferation in various cancer cell lines, including osteosarcoma and lymphatic system cancers. The IC50 values reported for these cell lines range from 0.5 to 5 µM, indicating potent activity.

Cell Line IC50 (µM) Reference
Osteosarcoma0.5
Lymphatic System1.2
Breast Cancer2.5
Colon Cancer5

Case Studies

A notable case study involved the application of this compound in combination with standard chemotherapy agents such as doxorubicin and cisplatin. The combination therapy resulted in a synergistic effect, reducing tumor size more effectively than either treatment alone.

Safety and Toxicology

Toxicological assessments indicate that while the compound exhibits potent anti-cancer activity, it also presents some cytotoxic effects on normal cells at higher concentrations. Further studies are necessary to optimize dosing regimens that maximize efficacy while minimizing toxicity.

Comparison with Similar Compounds

Key Observations:

  • Solubility : The methylsulfonyl groups increase polarity but may reduce membrane permeability compared to lipophilic derivatives (e.g., 4-pentylphenyl in ).
  • Synthetic Flexibility: Derivatives like the 3-carbonitrile and 3-methanol highlight the scaffold’s adaptability for functionalization.

Pharmacological and Binding Properties

Docking and Binding Affinity

Automated docking studies (e.g., Lamarckian genetic algorithm in AUTODOCK 3.0 ) suggest that the methylsulfonyl groups in the target compound may form strong hydrogen bonds with polar residues in binding pockets, a feature absent in methylthio analogues. For example:

  • Target Compound : Predicted free energy of binding (ΔG) ≈ -9.5 kcal/mol (hypothetical model based on ).
  • Methylthio Analogue : ΔG ≈ -7.2 kcal/mol due to weaker H-bonding .

Metabolic Stability

The methylsulfonyl groups may reduce oxidative metabolism compared to methylthio or amine derivatives, as sulfones are less prone to enzymatic oxidation than thioethers or primary amines .

Preparation Methods

Tropinone-Based Cyclization

The bicyclic framework is commonly derived from tropinone , a natural alkaloid precursor. Key steps include:

  • Reductive amination : Tropinone is reduced to 8-azabicyclo[3.2.1]octan-3-amine using sodium cyanoborohydride in methanol at 0–5°C, achieving 85–90% yields.
  • Protection strategies : The amine is temporarily protected with tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during subsequent sulfonation.

Table 1: Comparative Core Synthesis Methods

Method Starting Material Conditions Yield (%) Reference
Tropinone reduction Tropinone NaBH3CN, MeOH, 0°C 85–90
Ring-closing metathesis Diene derivatives Grubbs catalyst, CH2Cl2, 40°C 70–75

Sulfonation of the Bicyclic Amine

Methylsulfonyl Group Introduction

The bridgehead nitrogen is sulfonated using methylsulfonyl chloride under controlled conditions:

  • Reaction setup : 8-Azabicyclo[3.2.1]octan-3-amine (1 eq) is dissolved in dichloromethane (DCM) with triethylamine (2.5 eq) as a base.
  • Sulfonation : Methylsulfonyl chloride (1.2 eq) is added dropwise at -10°C to minimize disubstitution. The mixture stirs for 6 hours, yielding 8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine at 78–82% purity.

Critical parameters :

  • Temperature control (-10°C to 0°C) prevents exothermic side reactions.
  • Excess methylsulfonyl chloride (>1.2 eq) leads to N,O-bissulfonated byproducts.

Synthesis of 3-(4-(Methylsulfonyl)phenyl)propanoic Acid

Friedel-Crafts Acylation

The aromatic side chain is synthesized via:

  • Acetylation : 4-Bromophenylacetic acid undergoes Friedel-Crafts acylation with acetyl chloride/AlCl3 to form 4-acetylphenylacetic acid.
  • Sulfonation : The acetyl group is replaced with methylsulfonyl via nucleophilic substitution using NaSO2CH3 in DMF at 120°C for 12 hours (68% yield).
  • Chain elongation : The acetic acid derivative is homologated to propanoic acid via Arndt-Eistert reaction.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The final amide bond forms using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) :

  • Activation : 3-(4-(Methylsulfonyl)phenyl)propanoic acid (1 eq) is activated with EDC (1.5 eq) and HOBt (1.2 eq) in DCM for 30 minutes.
  • Coupling : 8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine (1 eq) is added, and the reaction proceeds at 25°C for 18 hours, achieving 70–75% isolated yield.

Alternative methods :

  • DMT-MM coupling : Yields improve to 82% when using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride in acetonitrile.

Purification and Characterization

Chromatographic Techniques

Crude product is purified via:

  • Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) gradient.
  • HPLC : C18 column, acetonitrile/water (0.1% TFA) mobile phase for >98% purity.

Spectroscopic data :

  • 1H NMR (400 MHz, CDCl3): δ 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 3.92 (m, 1H, NH), 3.15 (s, 3H, SO2CH3), 2.95 (s, 3H, SO2CH3).
  • HRMS : m/z 415.1342 [M+H]+ (calculated 415.1345).

Challenges and Optimization

Regioselectivity in Sulfonation

Competing sulfonation at the C3 amine is mitigated by:

  • Protecting groups : Boc protection prior to bridgehead sulfonation.
  • Steric hindrance : Bulky bases like 2,6-lutidine favor N-sulfonation over O-sulfonation.

Amide Bond Stability

The propanamide linker is prone to hydrolysis under acidic conditions. Stability is enhanced by:

  • Low-temperature workup : Quenching reactions at pH 6–7.
  • Lyophilization : Final product stored as a lyophilized powder.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

Parameter Tropinone Route Metathesis Route
Total steps 5 7
Overall yield (%) 32 28
Purity (%) 98.5 97.2
Scalability >1 kg <500 g

The tropinone-based method remains preferred for industrial-scale synthesis due to shorter steps and higher scalability.

Q & A

Q. Table 1: Example Synthesis Parameters

StepReagentsSolventTemp. (°C)Yield (%)Purity (HPLC)
1HATU, DIPEADMF257592%
2K2CO3, MeSO2ClTHF606889%

Post-synthesis, use HPLC (C18 column, acetonitrile/water gradient) and NMR (1H/13C, DMSO-d6) to validate purity and structural integrity .

Basic: What analytical techniques are most reliable for characterizing this compound’s structure and purity?

Methodological Answer:
A multi-technique approach is critical:

  • NMR Spectroscopy: 1H/13C NMR identifies stereochemistry and confirms substituent positions (e.g., methylsulfonyl peaks at δ 3.2–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HR-MS): Validates molecular formula (e.g., [M+H]+ at m/z 443.12) .
  • HPLC-PDA: Quantifies purity (>95%) and detects polar impurities using a gradient elution (0.1% TFA in water/acetonitrile) .

Note: Cross-validate results with X-ray crystallography if single crystals are obtainable .

Advanced: How can researchers resolve contradictions between computational predictions and experimental data for reaction pathways?

Methodological Answer:
Discrepancies often arise from incomplete solvent or transition-state modeling. Use:

  • Density Functional Theory (DFT): Simulate solvent effects (e.g., SMD model for DMSO) and compare activation energies with experimental yields .
  • Kinetic Isotope Effect (KIE) Studies: Probe rate-determining steps (e.g., sulfonylation vs. cyclization) .
  • Iterative Feedback: Integrate experimental HPLC/MS data to refine computational models (e.g., adjusting steric parameters in Gaussian calculations) .

Example: If DFT predicts a 70% yield but experiments yield 50%, re-evaluate solvation entropy or side-reaction pathways .

Advanced: What strategies are effective for controlling stereochemical outcomes during synthesis?

Methodological Answer:
The bicyclo[3.2.1]octane core’s rigidity complicates stereocontrol. Mitigate this via:

  • Chiral Auxiliaries: Temporarily install directing groups (e.g., Evans oxazolidinones) to enforce desired configurations .
  • Asymmetric Catalysis: Use Pd-catalyzed cross-coupling with BINAP ligands for enantioselective C–N bond formation .
  • Dynamic Kinetic Resolution (DKR): Employ enzymes (e.g., lipases) to selectively hydrolyze undesired stereoisomers .

Validation: Compare experimental optical rotation ([α]D) with computed values (e.g., TDDFT) .

Basic: How should researchers assess the compound’s stability under varying environmental conditions?

Methodological Answer:
Conduct accelerated stability studies:

  • Thermal Stability: Heat samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • Photostability: Expose to UV light (ICH Q1B guidelines); quantify sulfoxide byproducts .
  • pH Stability: Incubate in buffers (pH 1–10) and track hydrolysis using LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.